2-(1H-pyrazol-1-yl)benzonitrile
Overview
Description
2-(1H-pyrazol-1-yl)benzonitrile (2-PBN) is an organic compound belonging to the class of pyrazoles. It is a white, crystalline solid with a melting point of 240-242°C. 2-PBN has been widely used in the scientific research field due to its ability to act as a substrate for enzymes, a ligand for proteins, and a catalyst in chemical reactions. It is widely used in the synthesis of various pharmaceuticals and other compounds.
Scientific Research Applications
1. Synthesis and Structural Studies
2-(1H-pyrazol-1-yl)benzonitrile and its derivatives have been widely used in the synthesis of various metal complexes. For example, Sairem et al. (2012) reported the synthesis of mononuclear complexes using derivatives of this compound. These complexes were characterized by spectral studies, and it was noted that the nitrile group did not participate in complexation, remaining as a free pendant group (Sairem et al., 2012).
2. Ligand Applications in Inorganic Chemistry
Compounds containing the pyrazole core, such as those derived from this compound, have potential applications as ligands in inorganic chemistry. Faundez-Gutierrez et al. (2014) synthesized and characterized a family of pyrazole derivatives, indicating their application as ligands in inorganic chemistry (Faundez-Gutierrez et al., 2014).
3. Development of Chelating Macrobicycles
Tris(pyrazol-1-yl)methane derivatives bearing meta-benzonitrile groups, prepared from 3-(1H-pyrazol-3-yl)benzonitrile, have been used in the synthesis of chelating macrobicycles. Wang et al. (2009) demonstrated the use of these derivatives for preparing benzylthiol-substituted derivatives and the synthesis of macrobicycles (Wang et al., 2009).
4. Design of Bioactive Molecules
The derivatives of this compound have been explored for their potential in designing bioactive molecules. Najar et al. (2022) synthesized a tridentate unsymmetrical ligand derived from this compound and evaluated its potential as a kinase inhibitor (Najar et al., 2022).
5. Optoelectronic Properties
Bharathi and Santhi (2017) synthesized pyrazole compounds derived from this compound and characterized their optoelectronic properties using density functional theory, highlighting their potential in electronic applications (Bharathi & Santhi, 2017).
6. Antimicrobial and Anticancer Activities
This compound derivatives have been evaluated for their antimicrobial and anticancer activities. Shanmugapriya et al. (2021) investigated the antimicrobial activity of thiazole-pyrazole compounds derived from this compound, demonstrating their potential in this area (Shanmugapriya et al., 2021). Additionally, Bera et al. (2021) synthesized metal complexes using a ligand derived from this compound and evaluated their anticancer activity, providing insights into their potential use in cancer treatment (Bera et al., 2021).
7. Crystal Structure Analysis
The derivatives of this compound have been used for crystal structure analysis, revealing insights into their molecular interactions. Thaher et al. (2012) provided structural details of a compound derived from this compound, contributing to the understanding of its crystal packing and hydrogen bonding interactions (Thaher et al., 2012).
8. Synthesis of Heterocyclic Compounds
This compound has been instrumental in the synthesis of various heterocyclic compounds with diverse applications. Desai et al. (2017) synthesized a series of compounds bearing benzimidazole and pyrazoline motifs, showcasing the versatility of this compound in heterocyclic chemistry (Desai et al., 2017).
properties
IUPAC Name |
2-pyrazol-1-ylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-8-9-4-1-2-5-10(9)13-7-3-6-12-13/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMURBLXVPMFBMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428171 | |
Record name | 2-(1H-pyrazol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25775-03-5 | |
Record name | 2-(1H-pyrazol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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